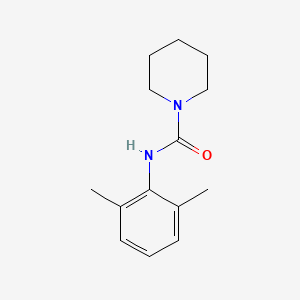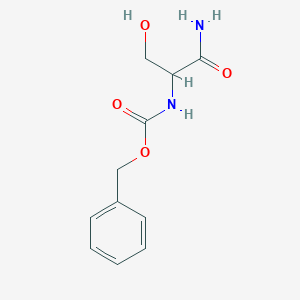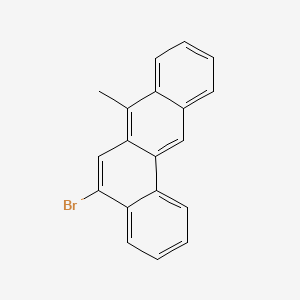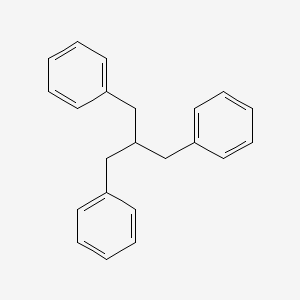
Tribenzylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzylmethane is an organic compound with the molecular formula C22H22 It is a derivative of methane where three hydrogen atoms are replaced by benzyl groups
Méthodes De Préparation
Tribenzylmethane can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with sodium in the presence of a solvent like toluene. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound and sodium chloride as a byproduct.
Another method involves the use of Friedel-Crafts alkylation, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method is often used in industrial settings due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Tribenzylmethane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, this compound can be oxidized to form benzyl alcohols and benzoic acid derivatives.
Reduction: Catalytic hydrogenation of this compound can lead to the formation of benzylated hydrocarbons.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the benzyl groups can be further functionalized using reagents like bromine or nitric acid.
Applications De Recherche Scientifique
Tribenzylmethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: this compound derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their ability to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and polymers.
Mécanisme D'action
The mechanism of action of tribenzylmethane and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. For example, this compound derivatives that exhibit antimicrobial activity may do so by inhibiting the function of bacterial enzymes, thereby preventing bacterial growth.
Comparaison Avec Des Composés Similaires
Tribenzylmethane is structurally similar to other compounds such as triphenylmethane and trityl chloride. it is unique in its specific arrangement of benzyl groups, which can influence its reactivity and applications. Unlike triphenylmethane, which is commonly used in the production of dyes, this compound is more often utilized in synthetic organic chemistry and research applications.
Similar Compounds
- Triphenylmethane
- Trityl chloride
- Benzyl chloride
This compound’s unique structure and properties make it a valuable compound in various fields of research and industry, distinguishing it from its analogs.
Propriétés
Numéro CAS |
4742-04-5 |
|---|---|
Formule moléculaire |
C22H22 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(2-benzyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C22H22/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
Clé InChI |
LWYFYULAXDMTQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11952226.png)
![2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)
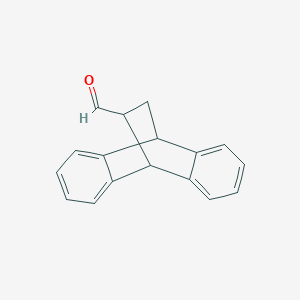

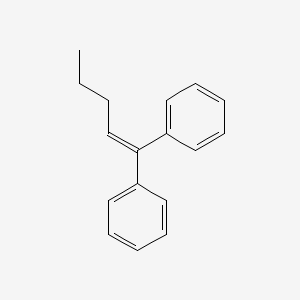

![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)
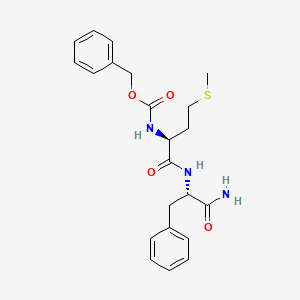


![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
